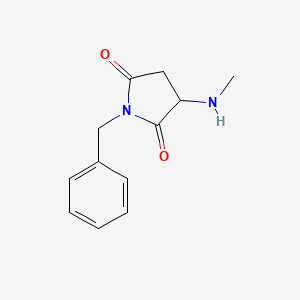
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
説明
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Linear Formula : CHNO
- CAS Number : 1375471-50-3
The compound features a pyrrolidine ring with a methylamino group and a benzyl substituent, which may influence its biological properties.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives, including this compound. Research indicates that compounds within this class exhibit broad-spectrum activity against seizures in various animal models. For instance, a focused series of hybrid pyrrolidine-2,5-dione derivatives demonstrated significant efficacy in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model .
Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives
| Compound | MES Test Efficacy | 6 Hz Test Efficacy |
|---|---|---|
| This compound | 100% | 75% |
| Hybrid A | 90% | 70% |
| Hybrid B | 85% | 65% |
These findings suggest that modifications to the pyrrolidine core can enhance anticonvulsant activity.
The mechanisms underlying the anticonvulsant effects of pyrrolidine derivatives are believed to involve modulation of neurotransmitter systems. The incorporation of a methylamino group may enhance binding affinity to specific receptors or alter pharmacokinetic properties, resulting in improved therapeutic outcomes .
Structure-Activity Relationship (SAR)
The SAR analysis for pyrrolidine derivatives indicates that the presence of aromatic rings and specific functional groups significantly influences biological activity. For example, compounds with additional benzene rings or electron-withdrawing groups exhibited enhanced potency against seizures .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Benzyl Group | Increases potency |
| Methylamino Substitution | Enhances receptor binding |
| Additional Aromatic Rings | Broadens spectrum of action |
Case Studies
Several case studies have documented the effectiveness of pyrrolidine derivatives in treating epilepsy. One study reported that a series of compounds based on the pyrrolidine scaffold exhibited not only anticonvulsant properties but also antinociceptive effects in animal models . This dual action suggests potential for developing multi-functional therapeutic agents.
特性
IUPAC Name |
1-benzyl-3-(methylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-10-7-11(15)14(12(10)16)8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNIRQMVWKWRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















